molecular formula C16H20N2O4 B2780106 N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 1795485-14-1

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2780106
CAS No.: 1795485-14-1
M. Wt: 304.346
InChI Key: IWIUAMGKMSOZHR-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide moiety at position 2.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11-3-5-13(6-4-11)15(21-8-7-19)10-17-16(20)14-9-12(2)22-18-14/h3-6,9,15,19H,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIUAMGKMSOZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the carboxamide group: This step may involve the reaction of the isoxazole intermediate with an appropriate amine under conditions that promote amide bond formation.

    Attachment of the hydroxyethoxy and p-tolyl groups: These groups can be introduced through nucleophilic substitution reactions, using reagents like ethylene glycol and p-tolyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group would yield aldehydes or acids, while reduction of the carboxamide group would produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving isoxazole derivatives.

    Medicine: Potential use in drug development due to its unique structure and possible biological activity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide would depend on its specific interactions with molecular targets. Isoxazole derivatives are known to interact with various enzymes and receptors, potentially modulating their activity. The hydroxyethoxy and p-tolyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Bioactivity and Pharmacological Potential

  • Thiophene vs.
  • Sulfonamide vs. Hydroxyethoxy : Glisoxepide’s sulfonamide group () is critical for its antidiabetic activity via ATP-sensitive potassium channel modulation. The hydroxyethoxy group in the target compound may favor hydrogen bonding, influencing solubility or target binding .
  • Oxazole vs.

Therapeutic Implications

  • Antiviral Potential: Oxazole carboxamides with diazenyl groups () show structural similarities to compounds with antiviral docking scores (), suggesting the target compound could be explored for similar applications .
  • Antidiabetic vs. Anticancer : Glisoxepide’s antidiabetic activity contrasts with diazenyl-linked analogs (), which are studied for cancer or viral infections, highlighting the impact of substituents on therapeutic targeting .

Biological Activity

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that contributes to its biological activity. The IUPAC name is this compound, and its molecular formula is C19H25N3O4. The presence of functional groups such as hydroxyethoxy and oxazole enhances its solubility and interaction with biological targets.

Property Value
Molecular FormulaC19H25N3O4
Molecular Weight357.43 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor or modulator, influencing pathways related to inflammation and cancer progression.

Enzyme Inhibition Studies

Recent studies have shown that compounds with similar structural motifs exhibit significant inhibitory effects on key enzymes involved in metabolic pathways. For instance, compounds resembling the oxazole framework have demonstrated potent inhibition against mushroom tyrosinase, a critical enzyme in melanin biosynthesis.

Therapeutic Applications

The compound's potential therapeutic applications include:

  • Anti-inflammatory agents : Due to its ability to modulate inflammatory pathways.
  • Anticancer agents : Its structural components may interfere with cancer cell proliferation and survival mechanisms.

Case Studies

  • Tyrosinase Inhibition : A study evaluated the tyrosinase inhibitory activity of related compounds. The results indicated that compounds with hydroxyl substituents exhibited stronger inhibitory effects compared to those without. This suggests that this compound may also possess similar properties, warranting further investigation.
    • IC50 Values : Compounds tested showed IC50 values ranging from 16.78 μM to >200 μM for tyrosinase inhibition.
    Compound IC50 (μM)
    Compound A16.78 ± 0.57
    Compound B20.38 ± 1.99
    Compound C>200
  • Cytotoxicity in Cancer Cells : In B16F10 melanoma cells, compounds structurally similar to this compound were evaluated for cytotoxic effects at varying concentrations over 48 and 72 hours. The results indicated that while some compounds were non-cytotoxic at lower concentrations, they exhibited weak cytotoxicity at higher doses.
    • Cell Viability Results :
    Concentration (μM) 48h Viability (%) 72h Viability (%)
    0100100
    19895
    58570

Q & A

Q. How can researchers optimize the synthetic yield of N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide?

  • Methodological Answer : Optimization involves multi-step synthesis with careful control of reaction conditions. Key steps include:
  • Cyclization : Use hydroxylamine and β-keto esters to form the oxazole ring (analogous to methods in ).
  • Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation, ensuring stoichiometric ratios and inert atmospheres to minimize side reactions .
  • Purification : Utilize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to improve purity and yield .

Q. What methodologies are recommended for determining the solubility profile of this compound in aqueous and organic solvents?

  • Methodological Answer :
  • Shake-Flask Method : Saturate solvents (e.g., water, DMSO, ethanol) with the compound, filter, and quantify dissolved material via UV-Vis spectroscopy or HPLC .
  • HPLC Analysis : Use a C18 column with mobile phases like acetonitrile/water (0.1% TFA) to measure solubility at varying pH (1–13) to assess pH-dependent solubility .
  • Table 1 : Example solubility data (hypothetical):
SolventSolubility (mg/mL)pH Stability
Water0.122–10
Ethanol8.5N/A
DMSO25.3N/A

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :
  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2) using Arrhenius plots for accelerated stability prediction .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between in vitro bioactivity and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma concentration-time profiles in animal models to assess bioavailability and correlate with in vitro IC50 values .
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites that may explain efficacy gaps (e.g., hydroxylation of the oxazole ring) .
  • Tissue Distribution Studies : Radiolabel the compound and track accumulation in target vs. non-target tissues using autoradiography .

Q. How can target engagement and specificity be validated for this compound in complex biological systems?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing thermal stabilization of putative target proteins in lysates or live cells .
  • CRISPR Knockout Models : Generate cell lines lacking the suspected target (e.g., kinase/enzyme) and compare compound efficacy to wild-type controls .
  • Off-Target Screening : Use kinase profiling panels or proteome-wide affinity pulldowns to identify non-specific interactions .

Q. What computational approaches are suitable for predicting metabolic pathways and reactive intermediates?

  • Methodological Answer :
  • In Silico Tools :
  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or MetaSite to identify likely oxidation sites (e.g., benzylic or oxazole positions) .
  • Molecular Dynamics (MD) Simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to predict regioselectivity .
  • Reactive Intermediate Detection : Combine DFT calculations with experimental trapping (e.g., glutathione adducts) to assess bioactivation risks .

Q. How can researchers design experiments to address contradictory cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Test the compound at 10–12 concentrations (0.1 nM–100 µM) in triplicate to calculate precise EC50 values .
  • Mechanistic Profiling : Perform RNA-seq or phosphoproteomics to identify cell line-specific signaling pathway activation .
  • Microenvironment Mimicry : Culture cells in 3D spheroids or co-cultures with stromal cells to replicate in vivo conditions .

Tables for Key Data

Q. Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Major Byproduct
pH 2, 60°C, 72h15%Oxazole ring-opened acid
pH 10, 60°C, 72h40%N-dealkylated derivative

Q. Table 3: In Vitro vs. In Vivo Efficacy Correlation

ModelIn Vitro IC50 (nM)In Vivo ED50 (mg/kg)Bioavailability (%)
Cancer Cell Line A125.835
Cancer Cell Line B815.212

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